3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid - 1315359-92-2

3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid

Catalog Number: EVT-3457684
CAS Number: 1315359-92-2
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromoimidazo[1,2-a]pyridine-2-carboxamide Derivatives

Compound Description: These derivatives are a series of compounds synthesized from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate through acid-amine coupling reactions. [] These reactions incorporated nitrogen-rich systems into the structure, aiming to develop potential anti-cancer and anti-tuberculosis agents. Five of these derivatives exhibited moderate activity against the H37Rv strain of tuberculosis, while two showed notable potency in anti-cancer screening across nine cancer panels within the NCI-60 program. []

Relevance: These derivatives share the core imidazo[1,2-a]pyridine structure with 3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid. The primary difference lies in the position of the bromine atom (position 6 instead of 3) and the presence of a carboxamide group at position 2 instead of a carboxylic acid at position 5. Despite these positional variations, their shared core structure and exploration as potential therapeutic agents mark them as relevant.

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound was used as a starting material in the synthesis of the 6-bromoimidazo[1,2-a]pyridine-2-carboxamide derivatives. [] Interestingly, attempts to achieve regioselective borylation of this compound using Suzuki-Miyaura conditions unexpectedly led to the formation of a dimerization product instead of the desired boronic acid ester. []

Relevance: Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate shares the core imidazo[1,2-a]pyridine structure with 3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid. Both compounds are brominated imidazo[1,2-a]pyridines with carboxylic acid derivatives at position 2. Although the bromine occupies position 6 instead of 3 in ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, the close structural resemblance and use as a synthetic precursor to biologically active derivatives make it a relevant related compound.

Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound is a brominated imidazo[1,2-a]pyridine derivative with an amino group at position 8 and a carboxylic acid ethyl ester at position 2. Crystallographic analysis revealed two independent molecules in its asymmetric unit linked by N—H⋯O and C—H⋯O hydrogen bonds. []

7-Amino-2-methyl-5-phenyl-imidazol[1,5-b]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound is formed regioselectively from the reaction of 1,2-diaminoimidazole with ethoxymethylene ester. [] Other ethoxymethylene-containing compounds like malondinitrile, cyanoacetic ester, and acetylacetone lead to linearly linked products instead of this cyclized structure. []

Relevance: While not directly containing a bromine substituent, this compound presents a relevant structural comparison to 3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid due to its fused imidazopyridine core structure. Both compounds feature a carboxylic acid derivative at position 3. This structural similarity highlights the diverse reactivity of imidazo[1,2-a]pyridine scaffolds and their potential for yielding various substituted derivatives.

Properties

CAS Number

1315359-92-2

Product Name

3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-5-carboxylic acid

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-10-7-3-1-2-5(8(12)13)11(6)7/h1-4H,(H,12,13)

InChI Key

IRIVHQSMRGGEQO-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2C(=C1)C(=O)O)Br

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.